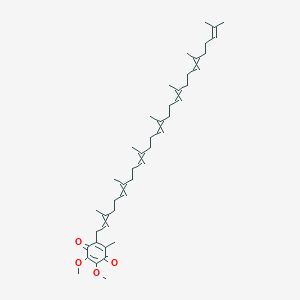![molecular formula C10H10O B13979583 Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde CAS No. 54549-58-5](/img/structure/B13979583.png)
Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[33102,8]nona-3,6-diene-9-carbaldehyde is an organic compound with the molecular formula C10H10O It is a member of the tricyclic hydrocarbons, characterized by a unique structure that includes three interconnected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of a strong base or acid to facilitate the reaction.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex tricyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is largely determined by the presence of the aldehyde group and the strained tricyclic structure, which can facilitate various chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.02,8]nona-3,6-diene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Bicyclo[3.2.2]nona-2,6,8-triene: A related compound with a different ring structure, which can lead to different reactivity and applications.
Uniqueness
Tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde is unique due to the presence of the aldehyde group, which provides additional reactivity compared to similar tricyclic compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propriétés
Numéro CAS |
54549-58-5 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
tricyclo[3.3.1.02,8]nona-3,6-diene-9-carbaldehyde |
InChI |
InChI=1S/C10H10O/c11-5-9-6-1-3-7-8(4-2-6)10(7)9/h1-10H |
Clé InChI |
HHHALOOHLFUWBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3C2C(C1C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)


![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)





![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)

![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
